molecular formula C11H10N2O3 B1436759 Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate CAS No. 861211-41-8

Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate

Cat. No.: B1436759
CAS No.: 861211-41-8
M. Wt: 218.21 g/mol
InChI Key: JHOPJHRKUMGBEK-UHFFFAOYSA-N
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Description

Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a hydroxyimino group attached to the indole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate typically involves a condensation reaction between 1H-indole carbaldehyde oxime and methyl 2-chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyimino group can undergo oxidation to form nitroso derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry: Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active molecules and pharmaceuticals .

Biology and Medicine: The compound exhibits potential antioxidant properties and has been studied for its role in mitigating oxidative stress in biological systems. It is also explored for its potential anti-inflammatory and anticancer activities .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique chemical structure makes it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate involves its interaction with various molecular targets in the body. The hydroxyimino group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate cellular signaling pathways and induce apoptosis in cancer cells . The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Uniqueness: Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl 3-(hydroxyiminomethyl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(14)10-8(6-12-15)7-4-2-3-5-9(7)13-10/h2-6,13,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOPJHRKUMGBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-((hydroxyimino)methyl)-1H-indole-2-carboxylate

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